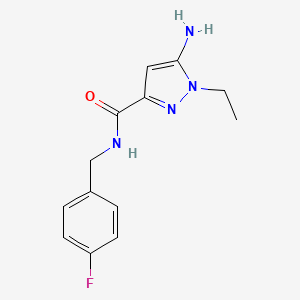![molecular formula C13H10N4O2 B2877056 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-52-9](/img/structure/B2877056.png)
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of aminopyrazole . It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is almost planar, stabilized by short intramolecular N⋅H interactions . The linear form of the tetrazolo-fused ring system exists in the crystal .Chemical Reactions Analysis
The chemical reactions involving this compound are associated with the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .Applications De Recherche Scientifique
Synthesis Techniques
- 3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives are synthesized using various techniques. One efficient method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in ionic liquid without a catalyst, offering advantages such as mild conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010).
- Another approach utilizes microwave-assisted synthesis in water with InCl3 catalysis, leading to the creation of new chalcone derivatives containing the pyrazolopyridinic moiety (Polo et al., 2017).
Chemical and Physical Properties
- The structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Investigations include FT-IR and FT-Raman spectroscopy, normal coordinate analysis, and density functional theory calculations to provide a detailed understanding of their fundamental properties (Bahgat, Jasem, & El‐Emary, 2009).
Antibacterial Applications
- Certain derivatives of 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine exhibit notable antibacterial activities. These compounds are synthesized through reactions with aromatic aldehydes and pyruvic acid, and some have shown to be effective antibacterial agents (Maqbool et al., 2014).
Advanced Catalysis
- The synthesis of pyrazolo[3,4-b]pyridines can be catalyzed using novel nanomagnetic particles with Cl[DABCO-NO2]C(NO2)3 tags. These catalysts are characterized by various techniques and offer efficient and recyclable options for the synthesis of pyrazolo[3,4-b]-pyridine derivatives (Afsar et al., 2018).
Green Chemistry Applications
- L-proline, a green catalyst, is used in the domino reactions of specific amines and aldehydes to synthesize novel pyrazolo[3,4-b]pyridin-6-amines. This method is notable for its formation of multiple bonds and creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQWULBJDCTCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2876974.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)


![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)


![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)



